6-Methyl-1,2-dihydroquinazoline
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Overview
Description
6-Methyl-1,2-dihydroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a methyl group at the 6th position and the dihydroquinazoline structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2-dihydroquinazoline typically involves the cyclocondensation of o-aminobenzylamine with aldehydes or ketones. One common method includes the reaction of 2-aminobenzylamine with acetaldehyde under acidic conditions to form the desired dihydroquinazoline derivative . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinazoline-3-oxide derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives with functional groups like halogens, nitro, and sulfonyl groups.
Scientific Research Applications
6-Methyl-1,2-dihydroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound without the methyl group.
6-Methylquinazoline: Lacks the dihydro structure.
1,2-Dihydroquinazoline: Lacks the methyl group at the 6th position.
Uniqueness
6-Methyl-1,2-dihydroquinazoline is unique due to the presence of both the methyl group and the dihydro structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
CAS No. |
919769-96-3 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6-methyl-1,2-dihydroquinazoline |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-5,11H,6H2,1H3 |
InChI Key |
CTCJJGKKJVSDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NCN=C2 |
Origin of Product |
United States |
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